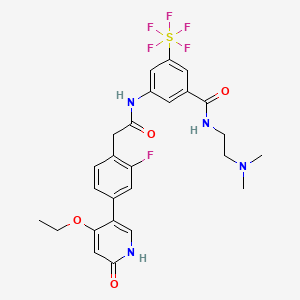
Ret-IN-18
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ret-IN-18 is a potent inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase. This compound is a pyridone derivative and has shown significant potential in the research of diseases related to irritable bowel syndrome, gastrointestinal disorders, cancers, and neurodegenerative diseases .
Preparation Methods
Ret-IN-18 is synthesized through a series of chemical reactions involving pyridone as a core structure. The synthetic route typically involves the following steps:
Formation of the Pyridone Core: The pyridone core is synthesized through a condensation reaction between a suitable aldehyde and an amine.
Functionalization: The pyridone core is then functionalized with various substituents to enhance its inhibitory activity against RET.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Chemical Reactions Analysis
Ret-IN-18 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
Ret-IN-18 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the inhibition of RET kinase activity and to develop new RET inhibitors.
Biology: The compound is used to investigate the role of RET signaling in various biological processes, including cell proliferation, differentiation, and survival.
Medicine: This compound is being explored for its potential therapeutic applications in treating cancers, particularly those with RET mutations or fusions, such as non-small cell lung cancer and thyroid cancer
Industry: The compound is used in the development of new drugs targeting RET-related diseases and in the production of diagnostic tools for detecting RET alterations
Mechanism of Action
Ret-IN-18 exerts its effects by inhibiting the kinase activity of the RET receptor tyrosine kinase. The compound binds to the ATP-binding site of the RET kinase domain, preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts the activation of signaling pathways such as PI3K/AKT, RAS/RAF, MAPK, and PLCγ, which are involved in cell proliferation, growth, and survival .
Comparison with Similar Compounds
Ret-IN-18 is unique among RET inhibitors due to its high potency and selectivity. Similar compounds include:
Selpercatinib: A selective RET inhibitor approved for the treatment of RET fusion-positive non-small cell lung cancer and thyroid cancer.
Pralsetinib: Another selective RET inhibitor with similar applications as selpercatinib.
SYHA1815: A novel RET inhibitor that has shown efficacy against RET-driven cancers and overcomes gatekeeper mutations
This compound stands out due to its potential for treating a broader range of diseases, including irritable bowel syndrome and neurodegenerative diseases, in addition to cancers .
Properties
Molecular Formula |
C26H28F6N4O4S |
|---|---|
Molecular Weight |
606.6 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-[[2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]acetyl]amino]-5-(pentafluoro-λ6-sulfanyl)benzamide |
InChI |
InChI=1S/C26H28F6N4O4S/c1-4-40-23-14-24(37)34-15-21(23)16-5-6-17(22(27)11-16)12-25(38)35-19-9-18(26(39)33-7-8-36(2)3)10-20(13-19)41(28,29,30,31)32/h5-6,9-11,13-15H,4,7-8,12H2,1-3H3,(H,33,39)(H,34,37)(H,35,38) |
InChI Key |
QAPNVVYLNUDSKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)NC=C1C2=CC(=C(C=C2)CC(=O)NC3=CC(=CC(=C3)C(=O)NCCN(C)C)S(F)(F)(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


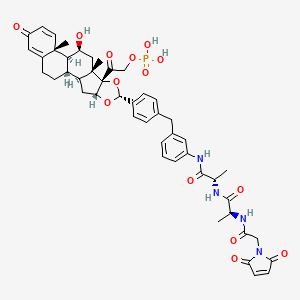
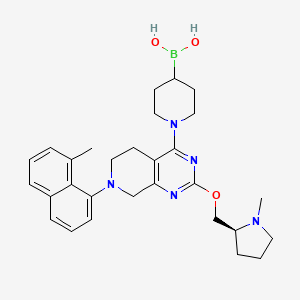

![[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)
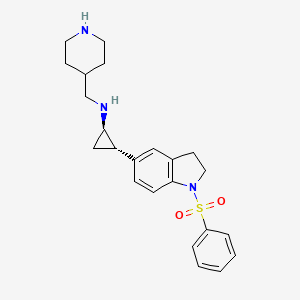
![1-[3-[8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-2,6-dioxopurin-1-yl]propyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B12406738.png)
![[Glp5] Substance P (5-11)](/img/structure/B12406748.png)
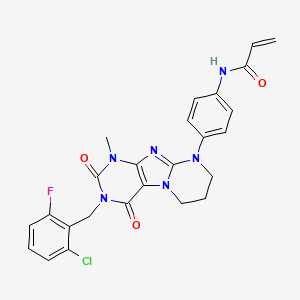
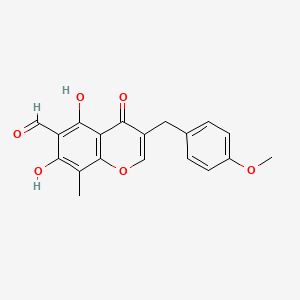

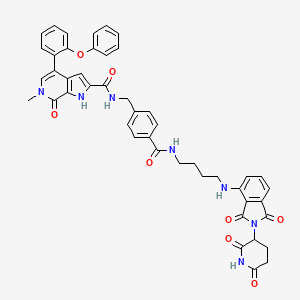
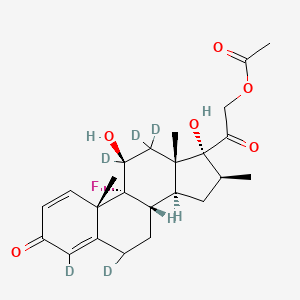
![Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12406781.png)
![(2S)-8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12406782.png)
